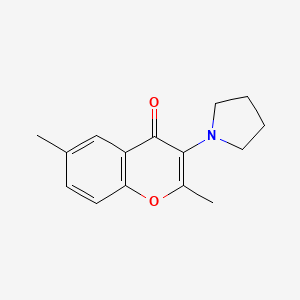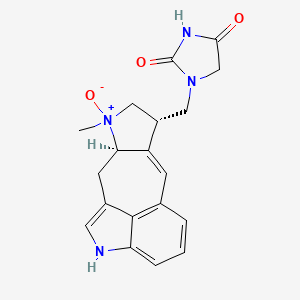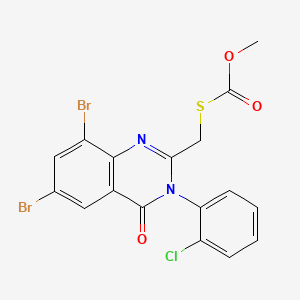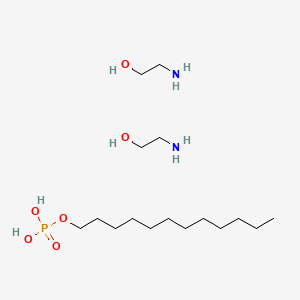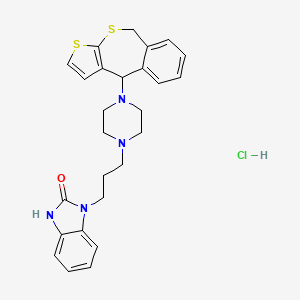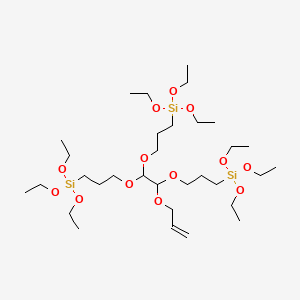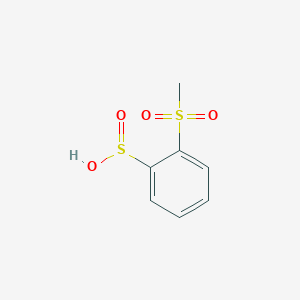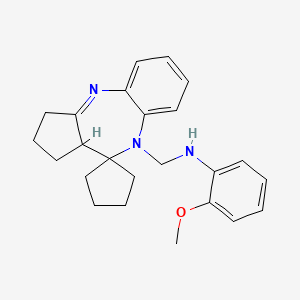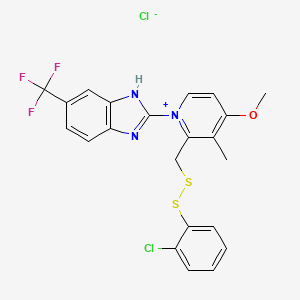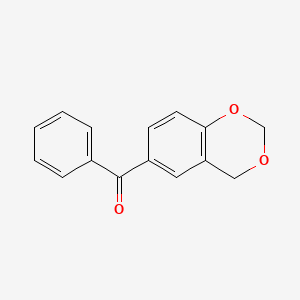
Methanone, 4H-1,3-benzodioxin-6-ylphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, 4H-1,3-benzodioxin-6-ylphenyl- is a chemical compound known for its unique structure and properties It is characterized by the presence of a methanone group attached to a 4H-1,3-benzodioxin-6-ylphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 4H-1,3-benzodioxin-6-ylphenyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 4H-1,3-benzodioxin-6-ylphenyl with a methanone precursor in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yield and purity .
Industrial Production Methods
In an industrial setting, the production of Methanone, 4H-1,3-benzodioxin-6-ylphenyl- may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems ensures consistent quality and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions
Methanone, 4H-1,3-benzodioxin-6-ylphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Methanone, 4H-1,3-benzodioxin-6-ylphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methanone, 4H-1,3-benzodioxin-6-ylphenyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the context of its application and the specific biological system being studied .
Comparación Con Compuestos Similares
Methanone, 4H-1,3-benzodioxin-6-ylphenyl- can be compared with other similar compounds, such as:
Methanone, 4H-1,3-benzodioxin-6-yl-1,3-dioxan-5-yl-: This compound has a similar structure but with additional dioxan rings, which may confer different properties and reactivity.
4H-1,3-Benzodioxin-6-yl(phenyl)methanone: Another structurally related compound with variations in the methanone group.
The uniqueness of Methanone, 4H-1,3-benzodioxin-6-ylphenyl- lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
126266-82-8 |
|---|---|
Fórmula molecular |
C15H12O3 |
Peso molecular |
240.25 g/mol |
Nombre IUPAC |
4H-1,3-benzodioxin-6-yl(phenyl)methanone |
InChI |
InChI=1S/C15H12O3/c16-15(11-4-2-1-3-5-11)12-6-7-14-13(8-12)9-17-10-18-14/h1-8H,9-10H2 |
Clave InChI |
KCASBLURSLOWEG-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3)OCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



